Lipophilicity (XLogP3) Distinction Between 1,5- and 1,4-Naphthoquinone Isomers
The computed lipophilicity (XLogP3) of 1,5-naphthalenedione is 1.3, which is 0.4 log units lower than that of the more common 1,4-naphthoquinone isomer (XLogP3 = 1.7) [1][2]. This difference corresponds to a roughly 2.5-fold lower predicted octanol-water partition coefficient, indicating reduced hydrophobicity [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 1,4-Naphthoquinone (XLogP3 = 1.7) |
| Quantified Difference | ΔXLogP3 = -0.4 |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Lipophilicity directly influences membrane permeability, solubility, and protein binding, making 1,5-naphthalenedione a distinct candidate for applications requiring lower hydrophobicity than 1,4-naphthoquinone.
- [1] PubChem. (2025). 1,5-Naphthalenedione: Computed Properties (XLogP3). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1_5-Naphthalenedione View Source
- [2] PubChem. (2025). 1,4-Naphthoquinone: Computed Properties (XLogP3). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1,4-Naphthalenedione View Source
